molecular formula C32H30N2O8 B15019474 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate

4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate

Cat. No.: B15019474
M. Wt: 570.6 g/mol
InChI Key: HGNGCICOYCJDLZ-FMFFXOCNSA-N
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Description

4-{[(E)-2-(2-hydroxy-2,2-diphenylacetyl)hydrazono]methyl}-2-methoxyphenyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone functional group, which is known for its versatility in chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(2-hydroxy-2,2-diphenylacetyl)hydrazono]methyl}-2-methoxyphenyl 3,4,5-trimethoxybenzoate typically involves the condensation of 2-hydroxy-2,2-diphenylacetyl hydrazine with an aldehyde or ketone precursor under controlled conditions. The reaction is often carried out in an alkaline medium to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring precise control over reaction conditions such as temperature, pH, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with target proteins, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-2-(2-hydroxy-2,2-diphenylacetyl)hydrazono]methyl}-2-methoxyphenyl 3,4,5-trimethoxybenzoate stands out due to its complex structure, which combines multiple functional groups, enhancing its versatility in chemical reactions and potential biological activities.

Properties

Molecular Formula

C32H30N2O8

Molecular Weight

570.6 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C32H30N2O8/c1-38-26-17-21(15-16-25(26)42-30(35)22-18-27(39-2)29(41-4)28(19-22)40-3)20-33-34-31(36)32(37,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-20,37H,1-4H3,(H,34,36)/b33-20+

InChI Key

HGNGCICOYCJDLZ-FMFFXOCNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC

Origin of Product

United States

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